molecular formula C26H31NO3 B11553392 2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide

2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide

Cat. No.: B11553392
M. Wt: 405.5 g/mol
InChI Key: REWNMFBBZDBBLF-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a phenyl group, and an octyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:

    Furan Ring Formation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

  • 2-methyl-N-[4-(methoxy)phenyl]-5-phenylfuran-3-carboxamide
  • 2-methyl-N-[4-(ethoxy)phenyl]-5-phenylfuran-3-carboxamide
  • 2-methyl-N-[4-(butoxy)phenyl]-5-phenylfuran-3-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the alkoxy group attached to the phenyl ring (octyloxy vs. methoxy, ethoxy, butoxy).
  • Chemical Properties: Variations in the alkoxy group can influence the compound’s solubility, reactivity, and biological activity.
  • Uniqueness: The octyloxy group in 2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide provides unique hydrophobic properties, potentially enhancing its interaction with lipid membranes and biological targets.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H31NO3

Molecular Weight

405.5 g/mol

IUPAC Name

2-methyl-N-(4-octoxyphenyl)-5-phenylfuran-3-carboxamide

InChI

InChI=1S/C26H31NO3/c1-3-4-5-6-7-11-18-29-23-16-14-22(15-17-23)27-26(28)24-19-25(30-20(24)2)21-12-9-8-10-13-21/h8-10,12-17,19H,3-7,11,18H2,1-2H3,(H,27,28)

InChI Key

REWNMFBBZDBBLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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